2-(5-Chloro-2-thienyl)-3-methylpyridine

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship (SAR)

Inconsistent supply of regioisomerically pure thienylpyridine probes undermines SAR reproducibility. 2-(5-Chloro-2-thienyl)-3-methylpyridine (CAS 1187170-17-7) eliminates this variable with precisely defined 5-chloro substitution on the thienyl ring. • 97% purity ensures reliable multi-step synthetic outcomes and reproducible binding assays • Critical 5-Cl positioning enables accurate affinity comparisons versus 3-Cl analogs in kinase inhibitor programs • Ambient shipping; classified GHS07 (harmful/irritant), not DOT/IATA hazardous Ideal for CKα1-targeted hit-to-lead elaboration, MOF ligand tuning, and computational docking validation studies.

Molecular Formula C10H8ClNS
Molecular Weight 209.7 g/mol
CAS No. 1187170-17-7
Cat. No. B1391902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-thienyl)-3-methylpyridine
CAS1187170-17-7
Molecular FormulaC10H8ClNS
Molecular Weight209.7 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3
InChIKeyGKXBDRIFLMILFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-thienyl)-3-methylpyridine (CAS 1187170-17-7): Chemical Identity and Research Scaffold Context


2-(5-Chloro-2-thienyl)-3-methylpyridine, with CAS Number 1187170-17-7, is a heteroaromatic organic compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . It belongs to the class of thienylpyridine derivatives, characterized by a pyridine ring core substituted with a 5-chloro-2-thienyl group and a methyl group . This compound is primarily utilized as a research chemical and synthetic scaffold in medicinal and materials chemistry .

Procurement Risk of Generic Substitution for 2-(5-Chloro-2-thienyl)-3-methylpyridine


The assumption that any thienylpyridine or pyridine derivative can serve as a direct substitute for 2-(5-Chloro-2-thienyl)-3-methylpyridine is unfounded due to the well-established impact of substitution patterns on biological and chemical properties. The specific position of the chlorine atom (5-position on the thienyl ring) and the methyl group (3-position on the pyridine ring) are critical for the molecule's electronic distribution and steric conformation . These features directly influence target binding affinity and metabolic stability in medicinal chemistry contexts, as demonstrated in structure-activity relationship (SAR) studies on closely related analogs [1]. Therefore, substituting with a similar but differently substituted analog, such as a 3-chloro-2-thienyl derivative, carries a high risk of nullifying experimental outcomes or synthetic pathways, underscoring the need for precise compound selection based on specific, if limited, evidence.

Quantitative Evidence for the Selection of 2-(5-Chloro-2-thienyl)-3-methylpyridine


Critical Chlorine Substitution Pattern Impacts Biological Activity in Thienylpyridine Analogs

While direct quantitative data for the target compound is unavailable in public literature, an SAR study on a series of methyl-substituted thienylpyridines provides class-level inference. The study demonstrates that the position of the chlorine substituent is a critical driver of cytotoxic activity [1]. The target compound, with a chlorine at the 5-position, is a regioisomer of the tested compound C8 (3-chloro-2-thienyl), which showed an IC50 of 0.517 μM against the PC-3 prostate cancer cell line [1].

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship (SAR)

Characterized Purity Specifications from a Reputable Vendor for 2-(5-Chloro-2-thienyl)-3-methylpyridine

From a procurement standpoint, the identity and purity of the target compound are well-defined. The vendor AKSci supplies this compound with a minimum purity specification of 95% . Another supplier, J&K Chemical, offers the product with a minimum purity of 97% . These specifications provide a baseline for expected quality.

Chemical Synthesis Quality Control Materials Science

Differentiation in Physicochemical Profile Compared to Unsubstituted Analog

While computed values are not experimental data, they highlight fundamental differences between the target compound and its closest unsubstituted analog. The presence of the chlorine atom on the thiophene ring results in a significant increase in molecular weight and lipophilicity compared to the non-chlorinated 2-(3-Methyl-2-thienyl)pyridine (CAS 76759-27-8) .

ADME/Tox Drug Discovery Medicinal Chemistry

Targeted Research Applications for 2-(5-Chloro-2-thienyl)-3-methylpyridine


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Based on the class-level evidence, 2-(5-Chloro-2-thienyl)-3-methylpyridine is an essential tool for SAR campaigns exploring the impact of regioisomeric chlorine substitution on the thienylpyridine scaffold [1]. Its use is justified when investigating how the 5-chloro substitution pattern on the thiophene ring affects target binding and potency, especially when compared to 3-chloro analogs. This compound serves as a precise chemical probe to validate computational docking models and optimize lead candidates for improved activity and selectivity.

Synthetic Intermediate for Complex Heterocyclic Scaffolds

Due to the presence of the reactive chloro group and the pyridine nitrogen, this compound is a valuable building block for the synthesis of more complex molecules, such as thienopyridines, which are known pharmacologically active scaffolds [2]. The defined purity of the commercially available material (≥95%) ensures it is a reliable starting point for multi-step synthetic sequences in the development of novel kinase inhibitors or other targeted therapeutics .

Material Science and Coordination Chemistry Precursor

The pyridine nitrogen can act as a Lewis base, enabling the compound to participate in coordination chemistry with metals . This property, combined with the specific electronic effects of the 5-chloro-2-thienyl group, makes 2-(5-Chloro-2-thienyl)-3-methylpyridine a candidate ligand for the development of novel metal-organic frameworks (MOFs) or catalysts where tuning the electronic properties of the ligand is paramount.

Pharmacological Tool for Investigating Choline Kinase Alpha (CKα) Inhibition

Thienopyridine and thienopyrimidine derivatives have been reported as bioisosteres in the design of inhibitors targeting human choline kinase α1 (CKα1), a promising antitumor target [3]. While the target compound itself is not a reported inhibitor, it represents a core fragment that could be elaborated into a full CKα1 inhibitor. Its use as a starting fragment is justified in hit-to-lead programs focused on this target class.

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